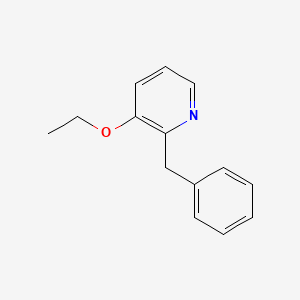

2-Benzyl-3-ethoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57629-74-0 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-benzyl-3-ethoxypyridine |

InChI |

InChI=1S/C14H15NO/c1-2-16-14-9-6-10-15-13(14)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |

InChI Key |

YMSWUSCHZMJHDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzyl 3 Ethoxypyridine and Analogues

Strategies for Regioselective Benzylation of Pyridine (B92270) Ring Systems

The precise placement of a benzyl (B1604629) group on the pyridine core is paramount for tuning the biological activity and material properties of the target molecules. Several strategies have been developed to achieve this, ranging from classical electrophilic substitutions to modern transition-metal-catalyzed reactions.

Friedel-Crafts Alkylation and Related Electrophilic Benzylation Approaches

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds. wikipedia.org However, its application to pyridine systems is often hampered by the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with Lewis acid catalysts, thereby deactivating the ring towards electrophilic attack. wikipedia.orgthieme-connect.com

Despite these challenges, specific instances of Friedel-Crafts-type benzylation on activated pyridine rings have been reported. For example, 3-ethoxypyridine (B173621) has been successfully alkylated with benzyl chloride at elevated temperatures in the presence of anhydrous aluminum chloride to yield 2-benzyl-3-ethoxypyridine. psu.edu The electron-donating ethoxy group at the 3-position sufficiently activates the pyridine ring, directing the incoming benzyl electrophile to the adjacent C2 position. The development of more environmentally benign and selective methods has been a focus of recent research, with some approaches utilizing benzylic alcohols or even aryl carboxylic acids as proelectrophiles under specific catalytic conditions. researchgate.netbeilstein-journals.org These modern variants aim to overcome the limitations of classical Friedel-Crafts reactions, such as harsh conditions and the generation of stoichiometric waste. ethz.ch

A theoretical study employing density functional theory on the TiCl4-catalyzed Friedel-Crafts benzylation of benzene (B151609) has provided insights into the reaction mechanism, highlighting the formation of multiple intermediates along the reaction pathway. rsc.org While not directly on a pyridine substrate, this research contributes to a deeper understanding of the factors governing reactivity in such electrophilic aromatic substitutions. rsc.org

Palladium-Catalyzed Coupling Reactions for Benzyl-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of biaryl and related systems, including benzyl-substituted pyridines. These methods generally offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation, involving the reaction of an organoboron species with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction has been successfully applied to the synthesis of various bipyridine and substituted pyridine derivatives. mdpi.comclockss.org For the synthesis of 2-benzylpyridines, this could involve coupling a 2-halopyridine with a benzylboronic acid or ester, or conversely, a 2-pyridylboronic acid with a benzyl halide. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with potentially coordinating pyridine substrates. libretexts.orgorganic-chemistry.org The increased stability and commercial availability of potassium aryltrifluoroborates have made them attractive coupling partners in Suzuki-Miyaura reactions for accessing methylene-linked biaryl systems. nih.gov

The Negishi coupling , which utilizes an organozinc reagent, is another effective method for constructing C-C bonds. tandfonline.comtandfonline.com It has been employed for the synthesis of fluorinated 2-benzylpyridine (B1664053) analogues, demonstrating its utility in preparing medicinally relevant compounds. tandfonline.comtandfonline.comresearchgate.net The reaction typically involves the coupling of a substituted 2-bromopyridine (B144113) with a benzylzinc reagent, often generated in situ from the corresponding benzyl bromide. tandfonline.com The choice of palladium catalyst and supporting ligand, such as RuPhos, can significantly influence the reaction's efficiency. tandfonline.com

The Stille reaction employs organotin compounds as the organometallic coupling partner. wikipedia.orgwiley-vch.de While organotin reagents are often highly toxic, the Stille reaction is known for its tolerance to a wide range of functional groups. wikipedia.org It has been used in the synthesis of various heterocyclic compounds. mdpi.comchim.it In a comparative study for the functionalization of diazocines, Stille coupling provided higher yields than Suzuki coupling for substrates containing coordinating groups like aldehydes, esters, and various heterocycles, including pyridine. rsc.org This suggests that for certain substrates, the Stille reaction may be the more robust option.

Below is a table summarizing key aspects of these cross-coupling reactions for the synthesis of benzyl-pyridine linkages.

| Reaction Name | Organometallic Reagent | Key Advantages | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids, esters, trifluoroborates) | Low toxicity of boron reagents, commercially available starting materials. wikipedia.orgnih.gov | Pd(PPh₃)₄, Pd(OAc)₂/S-Phos, PdCl₂(dppf)·CH₂Cl₂. nih.govbeilstein-journals.org |

| Negishi | Organozinc | High reactivity of organozinc reagents, often leading to high yields. tandfonline.comtandfonline.com | Pd(PPh₃)₄/Ruphos. tandfonline.com |

| Stille | Organotin (Organostannanes) | High functional group tolerance. wikipedia.orgrsc.org | PdCl₂(PPh₃)₂, Pd(OAc)₂/XPhos. mdpi.comrsc.org |

Direct C-H activation has become an increasingly important strategy in organic synthesis, offering an atom-economical approach to forming new bonds. beilstein-journals.org The palladium-catalyzed benzylation of carboxylic acids with toluene (B28343) via benzylic C-H activation provides a method for synthesizing benzyl esters. labxing.com While this specific example does not form a benzyl-pyridine bond directly, the underlying principle of activating a benzylic C-H bond is relevant.

More directly applicable is the palladium-catalyzed C-H alkylation of pyridine derivatives. rsc.org The nitrogen atom in the pyridine ring can act as a directing group, facilitating the regioselective functionalization of C-H bonds, often at the ortho position. rsc.org This approach can be used to introduce alkyl groups, and with appropriate benzylating agents, could be adapted for the synthesis of 2-benzylpyridines. For instance, palladium-catalyzed decarboxylative coupling reactions have been developed to form C(α)-C(sp³) bonds, providing access to α-benzyl-α,α-difluoroketones. nih.gov This demonstrates the feasibility of forming benzyl linkages under palladium catalysis through pathways other than traditional cross-coupling.

Radical-Mediated Benzylation of Pyridines

Radical reactions offer an alternative pathway for the functionalization of heterocycles. The Minisci reaction is a classical example of a radical-mediated C-H functionalization of electron-deficient heteroarenes. rsc.org However, it often requires strongly acidic conditions and can suffer from a lack of regioselectivity. acs.org

Recent advancements have focused on developing milder, more selective radical alkylation methods. rsc.org For instance, the direct radical alkylation of 1,4-quinones has been achieved through the addition of carbon-centered radicals generated via methods like hydrogen abstraction. researchgate.net While not directly involving pyridine, this illustrates the principle of radical C-H functionalization.

Benzylation via Pyridinium (B92312) Salts

The activation of pyridines through the formation of N-functionalized pyridinium salts has emerged as a powerful strategy for controlling regioselectivity in functionalization reactions. acs.orgresearchgate.net These salts enhance the reactivity of the pyridine ring and can direct incoming nucleophiles or radicals to specific positions, often C2 or C4. acs.orgresearchgate.net

For example, a nickel-catalyzed cross-coupling of benzylic pyridinium salts with arylboronic acids has been developed to synthesize diarylmethanes. acs.org This method involves the chemoselective formation of a pyridinium salt from a benzyl primary amine, which then undergoes coupling. Another approach involves the visible light-induced alkylation of pyridines using N-alkoxypyridinium salts, which act as both alkyl radical precursors and pyridine sources. rsc.org This method offers a straightforward and economical way to access a variety of alkylated pyridines under mild conditions. rsc.org Furthermore, the treatment of 3-chloro-2-ethoxypyridine (B70323) with benzyl bromide at elevated temperatures can lead to the formation of an N-benzylated pyridone. nih.govrsc.orgresearchgate.net This pyridone can then be a precursor for further transformations. nih.govrsc.orgresearchgate.net

Methodologies for the Introduction of the Ethoxy Moiety onto Pyridine Frameworks

Nucleophilic Aromatic Substitution (SNAr) with Ethoxide

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings. In the context of pyridine chemistry, the electron-withdrawing nature of the ring nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comechemi.com Attack at the C-3 position is less electronically favored because the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom. stackexchange.comechemi.com

However, SNAr at the 3-position can be achieved, often requiring a precursor with a good leaving group (e.g., a halogen) at this position and potentially other activating groups on the ring. thieme-connect.com The reaction proceeds by the addition of an ethoxide source, typically sodium ethoxide (NaOEt) or potassium ethoxide (KOEt), to a 3-halopyridine derivative.

For the synthesis of a this compound precursor, a plausible SNAr strategy would involve the reaction of 2,3-dihalopyridine with sodium ethoxide. The relative reactivity of halogens often allows for selective substitution. For instance, 2-fluoropyridines react significantly faster than their chloro-analogues with sodium ethoxide. epfl.chwuxibiology.com A potential pathway could start from 2-chloro-3-fluoropyridine, where the more labile fluorine would be displaced by ethoxide, followed by a subsequent cross-coupling reaction to introduce the benzyl group at the 2-position.

Table 1: Comparison of Leaving Groups in SNAr Reactions of Halopyridines

| Leaving Group | Relative Reactivity | Reference |

|---|---|---|

| F | High | epfl.chwuxibiology.com |

| Cl | Moderate | epfl.chnih.gov |

| Br | Low | acs.org |

| I | Lowest | fishersci.es |

This interactive table summarizes the general reactivity trend for leaving groups in nucleophilic aromatic substitution on pyridine rings.

Alkylation of Hydroxypyridine Precursors

A more direct and widely used method for forming aryl ethers is the alkylation of a corresponding hydroxyl group, a reaction analogous to the Williamson ether synthesis. scirp.org For this compound, this would involve the O-alkylation of a 2-benzyl-3-hydroxypyridine precursor.

The reaction involves deprotonating the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663). Modern variations of this reaction utilize phase-transfer catalysts or are performed in aqueous micellar media to create more environmentally benign protocols. scirp.org

Key Reagents for Alkylation:

Hydroxypyridine Precursor: 2-Benzyl-3-hydroxypyridine

Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH)

Ethylating Agent: Ethyl iodide (EtI), Ethyl bromide (EtBr), Diethyl sulfate ((Et)₂SO₄)

The functionalization of 3-hydroxypyridine (B118123) itself is a well-established process, as the hydroxyl group allows it to partake in various reactions, including etherification. guidechem.com The choice of base and solvent is critical to favor O-alkylation over potential N-alkylation, particularly with tautomerizable hydroxypyridines like 2- and 4-hydroxypyridine. researchgate.net However, for 3-hydroxypyridine, O-alkylation is generally favored. chemrxiv.org

Esterification/Etherification Strategies

Beyond direct alkylation, other etherification strategies can be employed. The Mitsunobu reaction provides a powerful method for converting alcohols to ethers under mild conditions. This reaction would involve treating 2-benzyl-3-hydroxypyridine with ethanol (B145695) in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). A similar strategy has been described for the synthesis of related 2-methoxy-3-(benzyloxy)pyridine derivatives. vulcanchem.com

Another approach involves the initial conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate ester. This is followed by nucleophilic displacement with sodium ethoxide. This two-step sequence can sometimes provide better yields and cleaner reactions than direct alkylation, especially if the direct method is sluggish or produces side products.

Electrochemical methods are also emerging as advanced etherification strategies. An electrochemical oxidation-induced C(sp³)-H etherification allows for the construction of C-O bonds without the need for pre-functionalized substrates or transition metal catalysts, representing a frontier in green chemistry. nih.gov

Convergent and Divergent Synthetic Routes to this compound

The assembly of the final this compound molecule can be approached from two distinct strategic standpoints: convergent synthesis, where key fragments are prepared independently and combined late in the synthesis, and divergent synthesis, which focuses on the sequential modification of a central core structure.

Stepwise Assembly Approaches

Stepwise, or linear, synthesis involves the sequential construction of the target molecule. Two logical stepwise pathways to this compound are:

Route A: Benzylation followed by Etherification

Benzylation: Introduction of the benzyl group onto a 3-ethoxypyridine core. This can be achieved via a Friedel-Crafts-type alkylation of 3-ethoxypyridine with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, which has been reported to yield this compound directly at high temperatures. psu.edu

Etherification: This route is less common as it requires functionalizing an already substituted ring.

Route B: Etherification followed by Benzylation

Preparation of 3-Ethoxy-2-halopyridine: A 2,3-dihalopyridine undergoes selective SNAr with sodium ethoxide to yield a 3-ethoxy-2-halopyridine (e.g., 2-chloro-3-ethoxypyridine).

Cross-Coupling: The resulting 2-halo-3-ethoxypyridine is then coupled with a benzyl organometallic reagent. The Suzuki-Miyaura cross-coupling reaction, which pairs the halopyridine with a benzylboronic acid or ester in the presence of a palladium catalyst and a base, is a highly effective and widely used method for forming the C-C bond. fishersci.eslibretexts.org

Table 2: Example of a Stepwise (Convergent) Suzuki-Miyaura Coupling

| Step | Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

|---|---|---|---|---|---|

| 1 | 2-Chloro-3-ethoxypyridine | Benzylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | This compound | fishersci.esresearchgate.net |

This interactive table illustrates a key step in a convergent, stepwise synthesis of the target compound.

This latter approach is often preferred due to the mild conditions and high functional group tolerance of modern cross-coupling reactions.

Cascade and One-Pot Transformations

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. core.ac.uk The synthesis of polysubstituted pyridines can be achieved through one-pot, multi-component reactions. organic-chemistry.org

For instance, a modified Bohlmann-Rahtz pyridine synthesis could potentially be adapted. This involves the condensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849). core.ac.uk By carefully selecting starting materials that contain the necessary benzyl and ethoxy functionalities, it might be possible to construct the this compound skeleton in a single, highly convergent transformation.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of atom-economical pathways that maximize the incorporation of starting materials into the final product.

The use of alternative reaction media, such as water or solvent-free conditions, is a key aspect of green chemistry. These approaches can significantly reduce the generation of volatile organic compound (VOC) waste and simplify product purification.

One-pot, multicomponent reactions (MCRs) are particularly well-suited to solvent-free conditions. For instance, a domino reaction for the synthesis of highly functionalized pyridine derivatives has been developed under microwave irradiation and solvent-free conditions, leading to the formation of multiple new bonds in a single operation. While not directly applied to this compound, this methodology highlights the potential for constructing complex pyridine scaffolds without the need for traditional solvents.

Aqueous media also offer a promising alternative for the synthesis of pyridine derivatives. For example, a practical method for the synthesis of benzylpyridine derivatives has been developed using aqueous hydroiodic acid in acetic acid. rsc.orgrsc.orgresearchgate.net This method, while utilizing a strong acid, employs water as a co-solvent and offers an economical route to various benzylpyridines. Another approach involves the use of an aqueous solution of biogenic carboxylic acids, such as gluconic acid, as a sustainable catalyst and reaction medium for the synthesis of substituted pyridines. acs.org These reactions often proceed with excellent yields and employ a straightforward work-up procedure.

The following table summarizes representative examples of solvent-free and aqueous-based syntheses of pyridine derivatives that could be adapted for the synthesis of this compound.

| Reaction Type | Reactants | Conditions | Product Type | Yield (%) | Reference |

| Multicomponent Domino Reaction | Aldehydes, Malononitrile, Amines | Microwave, Solvent-Free | Pentasubstituted Pyridines | High | N/A |

| Deoxygenation | Phenyl-2-pyridylmethanol | aq. HI, Acetic Acid, 140°C | 2-Benzylpyridine | 92 | rsc.org |

| Hantzsch-like Condensation | 3-Formylchromones, β-ketoester, Ammonium acetate | Wells-Dawson heteropolyacid, 80°C, Solvent-Free | Functionalized Pyridines | 60-99 | N/A |

| Multicomponent Reaction | Aldehydes, β-keto esters, Anilines, Malononitrile | SnCl₂·2H₂O, Water | Polysubstituted Pyridines | Good | nih.gov |

| Self-Condensation | Cyclic Ketones | aq. NH₄Cl, Hydrothermal | Fully-Substituted Pyridines | Good | N/A |

This table presents data from various sources to illustrate the potential of solvent-free and aqueous methods. Specific yields are dependent on the exact substrates and conditions used.

Catalytic methods are at the heart of green chemistry, offering pathways that are more efficient, selective, and less waste-intensive than stoichiometric reactions. For the synthesis of this compound, catalytic C-H functionalization represents a particularly attractive and atom-economical strategy.

Recent advances have demonstrated the potential of transition-metal catalysis for the direct C-H benzylation of pyridines. For example, palladium-catalyzed decarboxylative coupling reactions of pyridylacetic acids with electrophilic substrates in the presence of a phosphine ligand have been reported to produce 2-benzyl pyridine compounds with high efficiency and low catalyst loading. This method avoids the use of strong bases and is described as having green chemistry properties.

Furthermore, iron-catalyzed aerobic oxidation of 2-benzylpyridines to their corresponding ketones has been significantly enhanced using a continuous-flow methodology with propylene (B89431) carbonate as a green solvent and pressurized air as the oxidant. While this is an oxidation reaction, the principles of using an environmentally benign solvent and a readily available oxidant are applicable to other transformations.

The direct C-H alkylation of pyridines with olefins, catalyzed by rhodium(I)-phosphine complexes or rare-earth metal complexes, provides another green route to substituted pyridines. These reactions can be highly regioselective and proceed with high atom economy. A chiral phosphine oxide-ligated Ni-Al bimetallic catalyst has been utilized for the enantioselective C2-H alkylation of pyridines, showcasing the potential for asymmetric synthesis under green catalytic conditions. dicp.ac.cn

The table below provides an overview of various catalytic approaches that could be employed in the sustainable synthesis of this compound.

| Catalyst System | Reaction Type | Substrates | Key Advantages | Potential Application | Reference |

| Palladium/Phosphine Ligand | Decarboxylative Coupling | Pyridylacetic acid, Electrophilic substrate | Low catalyst loading, high efficiency, avoids strong bases | Synthesis of 2-benzylpyridine core | N/A |

| Iron salts | Aerobic Oxidation | 2-Benzylpyridine | Use of air as oxidant, green solvent | Functional group transformation | N/A |

| Rhodium(I)-phosphine | C-H Alkylation | Pyridine, Olefin | High atom economy, regioselectivity | Introduction of the benzyl group | N/A |

| Ni-Al Bimetallic Catalyst | Enantioselective C-H Alkylation | Pyridine, 1,3-Dienes | High enantioselectivity | Asymmetric synthesis of analogues | dicp.ac.cn |

| FeCl₃ | Cyclization | Ketoxime acetates, Benzaldehyde | Metal-based, additive-free | Formation of the pyridine ring | nih.gov |

This table illustrates various catalytic systems and their potential application in the synthesis of the target compound, drawing from methodologies reported for related pyridine derivatives.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Benzyl 3 Ethoxypyridine

Electrophilic Reactivity of the Pyridine (B92270) Nucleus in 2-Benzyl-3-ethoxypyridine

The pyridine ring is inherently electron-deficient and thus generally less reactive towards electrophilic aromatic substitution than benzene (B151609). However, the substituents in this compound modify this intrinsic reactivity.

Regioselectivity of Electrophilic Substitution

The regioselectivity of electrophilic substitution on the this compound ring is directed by the combined influence of the 2-benzyl and 3-ethoxy substituents. The ethoxy group at the 3-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack. This activation is most pronounced at the ortho and para positions relative to the ethoxy group, namely the 2-, 4-, and 6-positions. The benzyl (B1604629) group at the 2-position is a weak activating group and also directs incoming electrophiles to the ortho and para positions.

Considering these directing effects, electrophilic substitution is most likely to occur at the 4- and 6-positions of the pyridine ring, as the 2-position is already substituted. The precise outcome of a given electrophilic substitution reaction would depend on the specific reagents and reaction conditions. For instance, in nitration reactions, the major product is typically 3-nitropyridine for unsubstituted pyridine, highlighting the deactivating nature of the ring. However, for substituted pyridines, the directing effects of the substituents are paramount askfilo.com. Halogenation of pyridines often requires harsh conditions, but regioselectivity can be achieved based on the substitution pattern nih.govchemrxiv.org. Friedel-Crafts acylation is generally difficult on pyridine itself but can be achieved on activated derivatives youtube.comsigmaaldrich.comnih.govyoutube.comresearchgate.net.

Influence of Benzyl and Ethoxy Substituents on Ring Activation

The 3-ethoxy group plays a dominant role in activating the pyridine nucleus. Through its +M (mesomeric) effect, the oxygen atom of the ethoxy group donates electron density to the ring, increasing its nucleophilicity and making it more susceptible to electrophilic attack. This activating influence is expected to significantly lower the energy barrier for electrophilic substitution compared to unsubstituted pyridine.

The 2-benzyl group contributes to ring activation primarily through a weak +I (inductive) effect. While less significant than the mesomeric effect of the ethoxy group, it further enhances the electron density of the ring. The combined electron-donating nature of both substituents renders the this compound ring significantly more reactive towards electrophiles than pyridine itself.

Nucleophilic Transformations at the Pyridine Ring and Side Chains

The electron-deficient nature of the pyridine ring also makes it susceptible to nucleophilic attack, a reactivity pattern that is further modulated by the substituents in this compound.

Reactions Involving Lithiation and Organometallic Reagents

Directed ortho metalation is a powerful tool for the functionalization of pyridine derivatives. The position of lithiation is highly dependent on the directing metalating group. For 3-ethoxypyridine (B173621), lithiation with butyllithium has been shown to occur at the 2-position abertay.ac.uk. However, in this compound, the 2-position is blocked. In such cases, lithiation is anticipated to occur at the 4-position, directed by the 3-ethoxy group. The resulting 4-lithiated species can then react with various electrophiles to introduce a wide range of functional groups.

For example, the lithiation of 2-chloro-3-ethoxypyridine has been reported to proceed via a 3,4-pyridyne intermediate, which then undergoes regioselective addition of organomagnesium reagents nih.gov. A similar pathway could potentially be accessed for this compound under appropriate conditions. The reaction of organolithium reagents with pyridines can lead to the formation of new carbon-carbon bonds, providing a versatile method for the synthesis of more complex derivatives arkat-usa.orglookchem.com.

| Starting Material | Reagents | Intermediate | Electrophile | Product |

|---|---|---|---|---|

| 3-Ethoxypyridine | n-BuLi | 3-Ethoxy-2-lithiopyridine | Generic (E+) | 2-E-3-ethoxypyridine |

| 2-Chloro-3-ethoxypyridine | n-BuLi, RMgX | 3,4-Pyridyne | E+ | 4-R-3-E-2-chloropyridine |

| This compound (Predicted) | n-BuLi | 2-Benzyl-3-ethoxy-4-lithiopyridine | Generic (E+) | 2-Benzyl-3-ethoxy-4-E-pyridine |

Nucleophilic Substitution of Hydrogen (SNH)

Nucleophilic Substitution of Hydrogen (SNH) is a characteristic reaction of electron-deficient aromatic systems, including pyridines. In this reaction, a nucleophile replaces a hydrogen atom on the ring, typically at the 2- or 4-positions. However, the presence of the electron-donating 3-ethoxy group in this compound would be expected to decrease the electrophilicity of the pyridine ring, making it less susceptible to SNH reactions compared to unsubstituted or electron-deficient pyridines. While SNH reactions are well-documented for nitroarenes and other activated systems, their application to electron-rich pyridines is less common and would likely require strong nucleophiles and specific reaction conditions thieme-connect.denih.govrsc.org.

Reactivity and Transformations of the Benzyl Moiety

The benzyl group attached to the pyridine ring at the 2-position exhibits its own characteristic reactivity, primarily at the benzylic carbon. This reactivity is influenced by the stability of the intermediates formed at this position.

The benzylic position is susceptible to a variety of transformations, including oxidation and halogenation. The oxidation of 2-benzylpyridine (B1664053) to 2-benzoylpyridine is a well-established reaction that can be achieved using various oxidizing agents researchgate.netresearchgate.netgoogle.com. Free-radical halogenation, typically using N-bromosuccinimide (NBS), is a selective method for introducing a halogen atom at the benzylic position chemistrysteps.comlibretexts.orgwikipedia.orgchadsprep.comyoutube.comyoutube.com. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions youtube.com.

| Reaction Type | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Oxidation | 2-Benzylpyridine | Copper or Iron catalyst, O2 | 2-Benzoylpyridine | researchgate.net |

| Oxidation | 2-Benzylpyridine | O2/CuI/AcOH/DMSO | 2-Benzoylpyridine | researchgate.net |

| Oxidation | Phenyl(pyridin-2-yl)methanol | Ionic hydride, dry air/O2 | 2-Benzoylpyridine | google.com |

| Free-Radical Halogenation | Alkylbenzene | N-Bromosuccinimide (NBS) | Benzylic bromide | chemistrysteps.comlibretexts.org |

Chemical Behavior of the Ethoxy Group

The ethoxy group at the 3-position of the pyridine ring is primarily involved in cleavage and derivatization reactions.

The ether linkage of the ethoxy group can be cleaved under strong acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orgpressbooks.pub The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group. This would result in the formation of 3-hydroxypyridine (B118123) and ethyl halide. libretexts.org Cleavage of aryl ethers can also be achieved with reagents like pyridine hydrochloride, although this often requires high temperatures. reddit.comeiu.edu Under flash vacuum pyrolysis conditions, 2-alkoxypyridines can undergo rearrangement to N-alkylpyridones, suggesting a potential thermal rearrangement pathway for this compound. researchgate.net Iridium-catalyzed C-O bond cleavage of 2-alkoxypyridines has also been reported as a method for the synthesis of N-substituted pyridones. researchgate.net

Dearomatization Reactions and Subsequent Transformations

Dearomatization of the pyridine ring in this compound would lead to the formation of di- or tetrahydropyridine derivatives, which are valuable synthetic intermediates. While specific dearomatization reactions for this compound are not documented, general strategies for pyridine dearomatization can be applied. These methods often involve the addition of nucleophiles to activated pyridinium (B92312) salts or transition metal-catalyzed hydrogenations. nih.gov An iridium(I)-catalyzed dearomative 1,2-hydrosilylation of pyridines allows for the formation of N-silyl enamines, which can then act as nucleophiles in subsequent reactions. nih.gov This approach could potentially be used to introduce substituents at the C-3 position of the dearomatized ring.

Advanced Mechanistic Investigations of this compound Reactions

Due to the lack of specific studies on this compound, advanced mechanistic investigations have not been reported for this compound. However, the study of related systems provides insight into the potential intermediates and pathways involved in its reactions.

The study of reaction mechanisms often involves the spectroscopic detection and characterization of transient intermediates. Techniques such as UV-Vis, IR, and NMR spectroscopy can be used to monitor the progress of a reaction and identify the formation of intermediates. researchgate.netrsc.org For example, in the study of pyridine fragmentation, infrared spectroscopy has been used to identify the structures of fragment ions, providing insight into the dissociation pathways. nih.gov In the context of this compound, spectroscopic methods could be employed to study the formation of carbocation intermediates in electrophilic aromatic substitution reactions on the benzyl ring or to detect the protonated ether intermediate during acid-catalyzed cleavage of the ethoxy group.

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. This involves replacing one or more atoms of a reactant molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H, deuterium). By tracking the position of these isotopic labels in the products, chemists can deduce the bonding rearrangements that occur during the reaction.

In the context of this compound, isotopic labeling could be instrumental in elucidating the mechanisms of its various potential reactions, such as electrophilic aromatic substitution, nucleophilic substitution at the ethoxy group, or reactions involving the benzylic position. For instance, to investigate the mechanism of a hypothetical hydroxylation reaction on the pyridine ring, one could synthesize this compound with a ¹³C label at a specific position on the pyridine ring. Analysis of the resulting hydroxylated product using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy would reveal the exact location of the ¹³C atom, thereby confirming or refuting a proposed reaction intermediate and pathway.

While the application of isotopic labeling is a standard and invaluable method in mechanistic chemistry, a review of the current scientific literature reveals a lack of specific studies that have utilized this technique to investigate the reaction pathways of this compound. The data table below illustrates a hypothetical experimental design for an isotopic labeling study on this compound.

| Labeled Reactant | Isotope Used | Target Reaction | Analytical Technique | Hypothetical Finding |

| 2-Benzyl-3-ethoxy(¹³C -pyridine) | Carbon-13 | Electrophilic Nitration | ¹³C NMR Spectroscopy | Position of the nitro group relative to the ¹³C label confirms the directing effects of the benzyl and ethoxy substituents. |

| 2-(¹³C -Benzyl)-3-ethoxypyridine | Carbon-13 | Oxidation of Benzylic Carbon | Mass Spectrometry | Fragmentation pattern of the oxidized product indicates whether the benzylic carbon is incorporated into the final product. |

| 2-Benzyl-3-(ethoxy-¹⁸O )-pyridine | Oxygen-18 | Hydrolysis of Ethoxy Group | ¹⁸O NMR or Mass Spectrometry | Presence of ¹⁸O in the resulting alcohol would confirm the cleavage of the C-O bond of the ethoxy group. |

This table is a hypothetical representation of how isotopic labeling studies could be designed for this compound, as no specific experimental data is currently available in the public domain.

Kinetic Studies and Activation Energy Profiling

Kinetic studies are essential for understanding the rates of chemical reactions and the factors that influence them. By systematically varying parameters such as reactant concentrations, temperature, and catalysts, researchers can derive a rate law for a reaction. The rate law provides a mathematical description of the reaction's speed and offers insights into the molecularity of the rate-determining step of the reaction mechanism.

Furthermore, by conducting kinetic experiments at different temperatures, it is possible to determine the activation energy (Ea) of a reaction using the Arrhenius equation. The activation energy represents the minimum energy barrier that must be overcome for a reaction to occur. A high activation energy implies a slow reaction, while a low activation energy suggests a faster reaction. This parameter is a key component of a reaction's activation energy profile, which maps the energy changes that occur as reactants are converted into products through a transition state.

Currently, there is a notable absence of published kinetic data and activation energy profiles specifically for reactions involving this compound. The following table presents a hypothetical data set from a kinetic study on the theoretical hydrolysis of this compound, illustrating how such data could be used to determine the reaction's kinetic parameters.

| Temperature (K) | Rate Constant (k, s⁻¹) |

| 298 | 1.5 x 10⁻⁵ |

| 308 | 4.5 x 10⁻⁵ |

| 318 | 1.2 x 10⁻⁴ |

| 328 | 3.1 x 10⁻⁴ |

This table and the associated discussion are illustrative of the type of data obtained from kinetic studies. No such experimental data has been found for this compound in the available literature.

From such data, an Arrhenius plot (ln(k) vs. 1/T) could be constructed to calculate the activation energy. A detailed activation energy profile would provide a deeper understanding of the reaction's thermodynamics and the stability of any intermediates, further refining the proposed mechanistic pathway.

Advanced Spectroscopic Characterization for Deeper Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.netemerypharma.comuobasrah.edu.iq By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While basic ¹H and ¹³C NMR spectra are fundamental for initial identification, a deeper analysis of chemical shifts can reveal subtle electronic and conformational effects within the 2-Benzyl-3-ethoxypyridine molecule.

The ¹H NMR spectrum of the related compound, 2-benzylpyridine (B1664053), shows characteristic signals for the aromatic protons of both the pyridine (B92270) and benzyl (B1604629) rings, as well as a singlet for the methylene (B1212753) bridge protons. chemicalbook.comnih.gov For this compound, the introduction of the ethoxy group at the 3-position of the pyridine ring is expected to induce significant changes in the chemical shifts of the pyridine protons due to its electron-donating nature. The proton at the 4-position is expected to be shifted upfield, while the protons at the 5 and 6-positions will also be affected. The ethoxy group itself will present as a quartet for the methylene protons and a triplet for the methyl protons.

Similarly, in the ¹³C NMR spectrum, the carbons of the pyridine ring will be influenced by the ethoxy substituent. The carbon atom directly attached to the ethoxy group (C3) will experience a significant downfield shift, while the other ring carbons will also show altered chemical shifts compared to 2-benzylpyridine.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridine H-4 | 6.8 - 7.0 | d | 7-8 |

| Pyridine H-5 | 7.1 - 7.3 | t | 7-8 |

| Pyridine H-6 | 8.2 - 8.4 | d | 4-5 |

| Benzyl CH₂ | 4.1 - 4.3 | s | - |

| Benzyl Phenyl H | 7.2 - 7.4 | m | - |

| Ethoxy CH₂ | 4.0 - 4.2 | q | 7 |

| Ethoxy CH₃ | 1.3 - 1.5 | t | 7 |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 155 - 158 |

| Pyridine C-3 | 158 - 162 |

| Pyridine C-4 | 120 - 123 |

| Pyridine C-5 | 125 - 128 |

| Pyridine C-6 | 145 - 148 |

| Benzyl CH₂ | 38 - 42 |

| Benzyl Phenyl C (ipso) | 138 - 141 |

| Benzyl Phenyl C (ortho, meta, para) | 126 - 130 |

| Ethoxy CH₂ | 63 - 67 |

| Ethoxy CH₃ | 14 - 16 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure. emerypharma.comresearchgate.netprinceton.edulibretexts.orguvic.caresearchgate.netyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. emerypharma.comresearchgate.netlibretexts.orguvic.caresearchgate.netyoutube.com For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6). It would also confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.netresearchgate.netprinceton.eduuvic.caresearchgate.netyoutube.comyoutube.com This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the benzyl CH₂ protons would correlate with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. researchgate.netresearchgate.netprinceton.eduuvic.caresearchgate.netyoutube.com This technique is powerful for establishing the connectivity of different molecular fragments. For example, the benzyl CH₂ protons would show correlations to the C-2 of the pyridine ring and the ipso-carbon of the phenyl ring, confirming the benzyl-pyridine linkage. The ethoxy methylene protons would show correlations to the C-3 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is invaluable for determining stereochemistry and conformation. researchgate.netresearchgate.netprinceton.edu In the case of this compound, NOESY could show correlations between the benzyl CH₂ protons and the H-6 proton of the pyridine ring, providing insights into the preferred rotational conformation around the C2-CH₂ bond.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Intermolecular Interactions

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the pyridine ring, the aromatic phenyl ring, and the ethoxy group.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. Ring breathing modes would appear at lower frequencies.

Aromatic Phenyl Ring Vibrations: The C-H stretching vibrations of the aromatic rings will be observed above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring typically appear in the 1600-1450 cm⁻¹ range.

Ethoxy Group Vibrations: The C-H stretching vibrations of the methyl and methylene groups will be found in the 2980-2850 cm⁻¹ region. A strong C-O stretching band is expected around 1250-1050 cm⁻¹.

C-N and C-C Stretching: The stretching vibrations of the C-N bond of the pyridine ring and the C-C single bonds will appear in the fingerprint region (below 1300 cm⁻¹).

Analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can provide a detailed picture of the molecule's vibrational behavior. nih.govresearchgate.netnih.govmdpi.com

Interactive Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium to Strong |

| C=C/C=N Stretch (Pyridine) | 1600 - 1400 | Strong |

| C=C Stretch (Phenyl) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Ether) | 1250 - 1050 | Strong |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.gov The absorption maxima (λ_max) and molar absorptivity (ε) provide information about the extent of conjugation and the types of electronic transitions occurring.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions associated with the aromatic pyridine and phenyl rings. researchgate.net The presence of the ethoxy group, an auxochrome, is likely to cause a slight red shift (bathochromic shift) of the absorption bands compared to 2-benzylpyridine due to its electron-donating effect, which extends the conjugation.

Interactive Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) | Solvent |

| π → π | 260 - 280 | Ethanol (B145695) |

| n → π | 300 - 320 | Hexane |

X-ray Crystallography for Precise Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.govlibretexts.org By diffracting X-rays off a single crystal of the compound, it is possible to obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles. wikipedia.orgnih.govlibretexts.org

A crystal structure of this compound would provide unequivocal proof of its molecular structure. It would also reveal important information about its conformation in the solid state, including the relative orientation of the pyridine and phenyl rings. Furthermore, the analysis of the crystal packing would shed light on the nature and strength of intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, which govern the solid-state properties of the compound.

While a specific crystal structure for this compound is not publicly available, a study on a related compound, t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, demonstrates the power of X-ray crystallography in confirming the conformation of complex molecules containing a benzyl group. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound.

In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.orgmiamioh.edulibretexts.org The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways. A common fragmentation for benzylpyridines is the cleavage of the C-N bond between the benzyl carbon and the pyridine nitrogen, leading to the formation of a benzyl cation. researchgate.net

Key expected fragmentation pathways include:

Loss of the ethyl group: Cleavage of the O-CH₂ bond of the ethoxy group.

Loss of the ethoxy radical: Cleavage of the C-O bond of the ethoxy group.

Formation of the tropylium ion: Rearrangement of the benzyl cation to the stable tropylium ion (m/z 91).

Cleavage of the benzyl-pyridine bond: Resulting in fragments corresponding to the benzyl and 3-ethoxypyridine (B173621) moieties.

Interactive Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Proposed Structure/Loss |

| [M]⁺ | 213 | Molecular Ion |

| [M - C₂H₅]⁺ | 184 | Loss of ethyl group |

| [M - OC₂H₅]⁺ | 168 | Loss of ethoxy radical |

| [C₇H₇]⁺ | 91 | Tropylium ion |

| [C₅H₄N(OC₂H₅)]⁺ | 122 | 3-ethoxypyridine cation |

Computational and Theoretical Studies of 2 Benzyl 3 Ethoxypyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations provide a microscopic view of the distribution of electrons and the resulting molecular characteristics. These methods are fundamental to predicting the geometry, stability, and reactivity of 2-Benzyl-3-ethoxypyridine.

Density Functional Theory (DFT) and Ab Initio Calculations for Optimized Geometries

The first step in computationally characterizing this compound involves determining its most stable three-dimensional structure, or its optimized geometry. Both Density Functional Theory (DFT) and ab initio methods are employed for this purpose. DFT, particularly with hybrid functionals like B3LYP, offers a favorable balance between computational cost and accuracy for organic molecules. tandfonline.comrsc.org Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, approach, while more advanced methods like Møller-Plesset perturbation theory (MP2) offer higher accuracy at a greater computational expense.

These calculations are typically performed using a basis set, such as 6-31G(d,p) or 6-311++G(d,p), which describes the atomic orbitals of the molecule. tandfonline.com The process iteratively adjusts the positions of the atoms until the lowest energy conformation is found. The results of these calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For this compound, these calculations would reveal the relative orientations of the pyridine (B92270) ring, the benzyl (B1604629) group, and the ethoxy group.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated using DFT (B3LYP/6-311+G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C(2)-C(benzyl) | 1.51 | C(3)-C(2)-C(benzyl) | 121.5 |

| C(3)-O | 1.36 | C(2)-C(3)-O | 120.0 |

| O-C(ethyl) | 1.43 | C(3)-O-C(ethyl) | 118.0 |

| N(1)-C(2) | 1.34 | C(6)-N(1)-C(2) | 117.0 |

Note: The data in this table is hypothetical and serves as an illustration of typical results obtained from DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the analysis would map the electron density distribution of these orbitals, identifying the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 5.40 |

Note: This data is hypothetical and illustrative of typical FMO energy values.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP analysis would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The oxygen atom of the ethoxy group would also exhibit a negative potential. Regions of positive potential might be located on the hydrogen atoms of the pyridine and benzyl rings.

Investigation of Non-Linear Optical (NLO) Properties

Computational methods can also predict the Non-Linear Optical (NLO) properties of molecules. NLO materials have applications in optoelectronics and photonics. The key parameters determining a molecule's NLO response are its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). DFT calculations are commonly used to compute these properties. tandfonline.com Molecules with significant charge separation, often found in systems with electron-donating and electron-accepting groups, tend to exhibit larger hyperpolarizability values. The computational investigation of this compound would determine if its electronic structure gives rise to any significant NLO properties.

Computational Modeling of Reaction Mechanisms and Kinetics

Beyond static molecular properties, computational chemistry provides a dynamic view of how chemical reactions occur. By modeling reaction pathways, researchers can understand the step-by-step transformation of reactants into products and the energy changes involved.

Transition State Characterization

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The transition state is a saddle point on the potential energy surface, representing the energy barrier that must be overcome for the reaction to occur. Identifying and characterizing the transition state is crucial for understanding the reaction mechanism and calculating its rate.

Computational methods, particularly DFT, are used to locate the transition state structure for a proposed reaction involving this compound, for instance, in a nucleophilic aromatic substitution reaction. researchgate.net The process involves searching for a geometry that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate from reactant to product. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter in chemical kinetics. researchgate.net Computational studies on related pyridine derivatives have successfully used these methods to elucidate reaction pathways and energy profiles. researchgate.net

Table 3: Hypothetical Activation Energy for a Nucleophilic Substitution on this compound

| Reaction Step | Activation Energy (Ea) (kcal/mol) |

| Nucleophilic Attack | +15.2 |

| Leaving Group Departure | +5.8 |

Note: This data is hypothetical and represents typical values for such a reaction.

Reaction Pathway Prediction and Energy Barriers

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving molecules such as this compound. Through quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to map out potential reaction pathways and determine the energy barriers associated with them. These theoretical investigations can offer insights into reaction feasibility, selectivity, and kinetics, complementing experimental findings.

For a molecule like this compound, computational studies can predict the course of various reactions, such as electrophilic aromatic substitution on the pyridine or benzyl rings, or nucleophilic substitution at the ethoxy group. The process typically involves identifying the reactant and product structures and then searching for the transition state that connects them on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate.

For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction where the ethoxy group is displaced, computational models can be employed to calculate the activation energies. researchgate.net The presence of the benzyl group and the nitrogen atom in the pyridine ring will influence the electronic properties and, consequently, the energy landscape of the reaction. researchgate.net

Table 1: Hypothetical Calculated Energy Barriers for a Substitution Reaction

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Ortho-attack | Planar pyridine ring with nucleophile approaching C2 | 25.4 |

| Para-attack | Distorted pyridine ring with nucleophile approaching C4 | 32.1 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The way molecules of this compound interact with each other and with other molecules is crucial for understanding its physical properties, such as its crystal structure and behavior in solution. Computational methods are invaluable for analyzing these non-covalent interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. These interactions govern the formation of larger, ordered structures known as supramolecular assemblies.

In the case of this compound, the benzyl and pyridine rings provide opportunities for π-π stacking interactions, where the aromatic rings align face-to-face or edge-to-face. nih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydrogen atoms on the benzyl and ethoxy groups can act as weak hydrogen bond donors. nih.gov

Table 2: Illustrative Intermolecular Interaction Energies

| Interaction Type | Interacting Groups | Calculated Energy (kJ/mol) |

| π-π Stacking | Pyridine-Benzyl | -12.5 |

| C-H···N Hydrogen Bond | Benzyl C-H and Pyridine N | -8.2 |

| van der Waals | Ethoxy-Ethoxy | -5.1 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies.

Understanding these intermolecular forces is not only important for predicting crystal packing but also for designing new materials where this compound could be a component, as the supramolecular architecture dictates many of the material's properties. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

This compound is not a rigid molecule; the benzyl and ethoxy groups can rotate around their single bonds, leading to a variety of possible three-dimensional shapes, or conformations. Molecular dynamics (MD) simulations are a powerful computational tool for exploring this conformational flexibility. rsc.org MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior. nih.gov

By running MD simulations, researchers can identify the most stable conformations of this compound and the energy barriers to rotation between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Furthermore, the behavior of this compound can be significantly influenced by its environment, particularly the solvent in which it is dissolved. MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solvent effects on the conformational preferences of the molecule. researchgate.net Different solvents can stabilize different conformations through dipole-dipole interactions, hydrogen bonding, or other non-covalent forces.

Table 3: Example of Conformational Analysis from MD Simulations in Different Solvents

| Solvent | Dominant Dihedral Angle (C2-Cα-Cβ-Cγ) | Population (%) |

| Water | 65° (gauche) | 78 |

| Chloroform | 175° (anti) | 65 |

| Hexane | 70° (gauche) | 55 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies. Cα and Cβ refer to the carbons of the benzyl group's methylene (B1212753) bridge and ipso-carbon, respectively, and Cγ is an ortho-carbon of the benzyl ring.

The insights gained from MD simulations are valuable for predicting the behavior of this compound in different chemical environments, which is essential for applications in areas such as medicinal chemistry and materials science.

Structure Activity Relationship Sar Studies and Biological Target Engagement

Rational Design and Synthesis of Analogues and Derivatives of 2-Benzyl-3-ethoxypyridine for SAR Profiling

The rational design of analogues of this compound is rooted in established medicinal chemistry principles aimed at systematically probing the influence of different structural modifications on biological activity. The synthesis of the parent compound, this compound, can be achieved through a Friedel-Crafts type alkylation of 3-ethoxypyridine (B173621) with benzyl (B1604629) chloride at high temperatures in the presence of a Lewis acid catalyst like anhydrous aluminium chloride. psu.edu

Starting from this core structure, SAR profiling involves the strategic synthesis of derivatives to explore three main regions: the pyridine (B92270) ring, the benzyl moiety, and the ethoxy group.

Modifications of the Benzyl Ring: Substituents can be introduced onto the phenyl ring of the benzyl group to evaluate the impact of electronic and steric effects. For instance, the introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) at the ortho, meta, or para positions can significantly alter binding affinity and selectivity. nih.gov Studies on similar scaffolds have shown that 2,3-disubstituted benzyl groups can lead to potent inhibitors of specific targets. nih.gov

Modifications of the Linker and Ethoxy Group: The ethoxy group at the 3-position can be altered to probe the size and nature of the binding pocket it occupies. Analogues with different alkoxy groups (e.g., methoxy (B1213986), isopropoxy) or other functionalities can be synthesized. Homologation of an ether group from methoxy to ethoxy has been shown to sometimes reduce potency in other series, indicating a sensitive steric requirement in the target's binding site. nih.gov

The synthesis of these analogues often follows multi-step routes, which may involve the initial preparation of a substituted pyridine or benzyl bromide, followed by a coupling reaction. For example, Suzuki-Miyaura reactions are commonly employed to create C-C bonds between heterocyclic and aromatic rings. nih.govacs.org

In Vitro Biological Activity Screening and Assays

While specific in vitro assay data for this compound is not extensively documented, the activities of structurally related compounds provide a basis for selecting appropriate screening panels. Pyridine derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels.

Enzyme Inhibition: Analogues of this compound could be screened against various enzymes. For example, a complex pyrazolyl-pyridine derivative containing a benzyl and an ethoxy moiety was identified as an inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis. nih.govacs.org Other pyridine derivatives have shown inhibitory activity against 5-lipoxygenase-activating protein (FLAP), which is involved in the leukotriene pathway. acs.orgacs.org The table below shows the inhibitory activities of some related pyridine-containing compounds.

| Compound Class | Target | Assay | Activity (IC₅₀) |

| Methoxypyridine Derivative (11j) acs.org | 5-Lipoxygenase-Activating Protein (FLAP) | FLAP Binding Assay | 4.2 nM |

| Pyrazolopyridine Derivative (49) nih.gov | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.012 µM |

| Benzothiazole Derivative (8) researchgate.net | α-glucosidase | Enzyme Inhibition | 0.10 µM |

| 3-Hydroxypyridine-2-thione Derivative (10d) wpmucdn.com | Histone Deacetylase 6 (HDAC6) | Enzyme Inhibition | 0.019 µM |

Receptor Binding: The benzyl-heterocycle motif is common in ligands for G-protein coupled receptors (GPCRs). Benzyl derivatives have shown binding affinity for human opioid and cannabinoid receptors. nih.gov N-benzyl substituted phenethylamines are potent ligands for serotonin (B10506) 5-HT₂ₐ and 5-HT₂c receptors. sci-hub.se Therefore, screening this compound and its analogues in radioligand binding assays against a panel of GPCRs would be a logical step. For example, pyrido[2,1-f]purine-2,4-dione derivatives, which contain a fused pyridine ring, act as potent antagonists for the human A₃ adenosine (B11128) receptor. nih.govacs.org

Ion Channel Modulation: The ability of pyridine-containing molecules to modulate ion channels is another area for investigation, though less directly suggested by immediate structural analogues in the provided context.

Elucidation of Molecular Mechanisms of Biological Action at the Cellular and Sub-Cellular Level

Understanding the molecular mechanism of a compound's action follows the identification of its biological target. Excluding in vivo effects, this elucidation focuses on the consequences of target engagement at a cellular level.

If, for instance, an analogue of this compound were found to inhibit DHODH, as seen with related structures nih.govacs.org, its mechanism would involve the disruption of the de novo pyrimidine synthesis pathway. This would lead to a depletion of the intracellular pool of pyrimidines (UTP and CTP), which are essential for the synthesis of DNA, RNA, and phospholipids. Cellular assays could be used to measure the levels of these pyrimidine nucleotides and assess the downstream effects on cell proliferation and viability.

Similarly, if a compound were to act as a FLAP inhibitor, its mechanism would involve preventing the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane and its association with FLAP. acs.org This would block the cellular production of leukotrienes, a class of inflammatory mediators. This can be measured in cell-based assays by quantifying the levels of leukotrienes (e.g., LTB₄) produced by stimulated inflammatory cells. acs.orgacs.org

Computational Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a ligand like this compound might bind to the active site of a protein target. nih.govopenaccessjournals.com This method provides valuable insights into the non-covalent interactions that stabilize the ligand-receptor complex, helping to rationalize observed biological activities and guide further drug design. mdpi.com

The docking process involves placing the this compound molecule into the three-dimensional structure of a target protein's binding pocket in various orientations and conformations (poses). nih.gov A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy value (e.g., in kcal/mol). nih.gov The pose with the most favorable score is considered the most likely binding mode. For example, in a hypothetical docking of this compound into the active site of a kinase, the pyridine ring might orient itself towards the hinge region of the protein, a common binding pattern for heterocyclic inhibitors. The benzyl group would likely extend into a deeper, hydrophobic pocket.

Docking simulations can identify the specific amino acid residues within the target's active site that interact with the ligand. nih.gov These interactions are crucial for binding and can include:

Hydrogen Bonds: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. The oxygen of the ethoxy group could also participate in hydrogen bonding. nih.gov

Hydrophobic Interactions: The benzyl ring and the ethyl part of the ethoxy group are hydrophobic and would be expected to form van der Waals interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. nih.govtandfonline.com

Pi-Stacking: The aromatic benzyl and pyridine rings can engage in π-π stacking or T-stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

The table below summarizes the types of interactions that could be predicted for this compound within a hypothetical protein binding site.

| Moiety of this compound | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Arginine, Lysine |

| Pyridine Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Benzyl Ring | Hydrophobic / π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine |

| Ethoxy Group | Hydrophobic | Alanine, Valine, Leucine |

| Ethoxy Group Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

Ligand-Based and Structure-Based Design Principles for Modulating Biological Activity

The insights gained from SAR, in vitro assays, and molecular docking converge into rational design strategies to create new molecules with improved potency, selectivity, and other desired properties. These strategies are broadly categorized as ligand-based and structure-based. nih.govnih.gov

Ligand-Based Design: In the absence of a high-resolution structure of the biological target, design efforts rely on the information derived from a set of known active and inactive molecules. nih.gov For this compound, if a set of analogues with corresponding biological activities were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. nih.gov Such models mathematically correlate physicochemical properties (descriptors) of the molecules with their activity. The resulting equation can then be used to predict the activity of new, unsynthesized compounds, prioritizing the synthesis of those predicted to be most potent. Pharmacophore modeling, another ligand-based method, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic centers) required for activity.

Structure-Based Design: When the 3D structure of the target protein is known (from X-ray crystallography or NMR), it can be used directly to design better ligands. nih.gov The molecular docking results for this compound would be central to this approach. For example, if docking reveals an unoccupied hydrophobic pocket near the benzyl ring, new analogues could be designed with larger or additional hydrophobic substituents to fill that space, potentially increasing binding affinity. mdpi.com If the model shows a potential for an additional hydrogen bond that is not being made, a functional group could be added to the scaffold to form that interaction, thereby enhancing potency and selectivity. nih.gov This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Applications of 2 Benzyl 3 Ethoxypyridine As a Versatile Building Block and Scaffold

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the benzyl (B1604629) and ethoxy groups on the pyridine (B92270) ring endows 2-benzyl-3-ethoxypyridine with significant potential as a key building block in complex organic synthesis. The benzyl group offers a reactive C-H bond at the benzylic position, the ethoxy group can be modified or can influence the reactivity of the pyridine ring, and the pyridine ring itself can participate in various transformations.

The construction of fused and polycyclic heterocyclic systems is a cornerstone of modern synthetic chemistry, as these scaffolds are prevalent in biologically active molecules and functional materials. researchgate.nete3s-conferences.orgmdpi.com Substituted pyridines are common starting materials for creating fused ring systems such as pyrido[2,3-d]pyrimidines. researchgate.net The functional groups of this compound make it an adept precursor for such transformations.

For instance, the core structure is present in highly complex molecules. A derivative, 2-ethoxypyridine-3-carbonyl, which can be envisioned as an oxidation product of this compound, serves as a key fragment in the synthesis of spiroheterocycles. This demonstrates the utility of the scaffold in accessing intricate, multi-ring systems. molport.com The reaction of such an activated pyridine derivative with other building blocks allows for the assembly of elaborate molecular frameworks.

| Implied Precursor/Core | Resulting Polycyclic Compound | Application Area | Reference |

| 2-Ethoxypyridine-3-carbonyl | 1-benzyl-8-(2-ethoxypyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | Synthesis of complex spiroheterocycles | molport.com |

The synthesis of such polyheterocyclic compounds often relies on cyclocondensation or cycloaddition reactions where the substituted pyridine acts as the foundational component. researchgate.netmdpi.com

Many natural products owe their biological activity to a core heterocyclic structure. mdpi.comacs.org Synthetic chemists often create analogues of these natural products to improve their properties or to study their mechanism of action. Given the prevalence of the pyridine motif in nature, this compound represents a valuable starting point for generating novel analogues.

The synthesis of natural product analogues often involves the systematic modification of a core scaffold. mdpi.com The this compound framework can be elaborated in several ways: the benzyl group can be functionalized, the ethoxy group can be exchanged for other substituents, and the pyridine ring itself can be further substituted or incorporated into a larger ring system. This versatility allows for the creation of a library of compounds that mimic the structural features of more complex natural products, potentially leading to the discovery of new therapeutic agents. This approach is analogous to strategies used in the synthesis of analogues of xanthones or other complex alkaloids where a central scaffold is systematically decorated. mdpi.comorgsyn.org

Integration into Novel Chemical Methodologies

The utility of a chemical building block is greatly enhanced if it can be integrated into modern, efficient synthetic methodologies such as solid-phase synthesis or multicomponent reactions. The structure of this compound is well-suited for such applications.

One powerful technique in modern chemistry is the use of scaffolds that can be immobilized on a solid support, allowing for the rapid and clean synthesis of a library of related compounds. For example, a 2-chloro-5-bromopyridine scaffold has been successfully immobilized on a polystyrene resin and subsequently elaborated through various reactions. researchgate.net A similar strategy could be applied to this compound. By anchoring the molecule to a solid support, perhaps through the benzyl or pyridine ring, one could perform a series of reactions on the ethoxy group or other positions, facilitating the efficient production of a diverse set of pyridine derivatives.

Furthermore, related pyridine isomers, such as 2-benzyloxypyridine, have been developed into novel reagents for specific chemical transformations, like the benzylation of alcohols under neutral conditions. beilstein-journals.org This highlights how the benzyl-pyridine motif can be harnessed to create new tools for organic synthesis. The unique electronic and steric properties of this compound could similarly be exploited to develop new reagents or to participate as a key component in novel, metal-catalyzed cross-coupling reactions or multicomponent assembly processes. funaab.edu.ng

Exploration as a Scaffold for Functional Materials (e.g., catalysts, sensors, beyond biological applications)

Beyond its use in synthesizing discrete organic molecules, the this compound scaffold holds promise for the development of functional materials. A scaffold in materials science is a foundational structure upon which functional components can be assembled to create materials with specific properties, such as catalytic activity or sensing capabilities. nih.govnih.govrsc.org

The pyridine nitrogen atom is an excellent ligand for coordinating with a wide range of metal ions. researchgate.net This property is frequently exploited in the field of catalysis. Specifically, 2-benzylpyridine (B1664053) derivatives can act as ligands that, after deprotonation of the benzylic carbon, form stable cyclometalated complexes. mdpi.com These metal complexes often exhibit potent catalytic activity. For example, cyclometalated gold(III) complexes have been investigated as catalysts, and iridium(III) complexes bearing substituted pyridine ligands are highly effective photoredox catalysts used in a variety of organic transformations. mdpi.comorgsyn.org Rhenium complexes with pyridyl-triazole ligands have also been developed as catalysts for CO2 reduction. acs.org The this compound scaffold could be used to create novel ligands, where the electronic properties are tuned by the ethoxy group to optimize the performance of the resulting metal catalyst.

| Ligand Type / Precursor | Metal | Application of Resulting Complex | Reference |